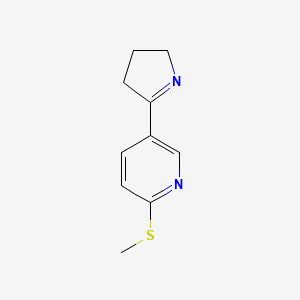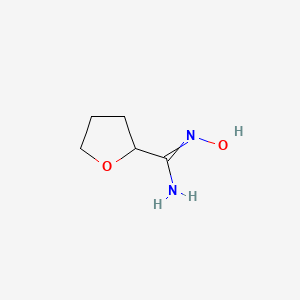
Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the tert-butoxy group: This is often done using tert-butyl esters or tert-butyl carbamates under controlled conditions.
Ureido group formation: This involves the reaction of isocyanates with amines or alcohols.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and sustainable synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The compound can be reduced using agents like lithium borohydride.
Substitution: Functional groups on the thiophene ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium borohydride and other reducing agents can be used.
Substitution: Reagents like halogens and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with various enzymes and receptors, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate: Similar in structure but with different substituents.
tert-Butyl Ethers of Renewable Diols: These compounds have similar tert-butoxy groups but different core structures.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H30N2O7S |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
diethyl 3-methyl-5-[[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamoylamino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H30N2O7S/c1-9-27-15(23)12-11(3)13(16(24)28-10-2)30-14(12)21-18(26)22-20(7,8)17(25)29-19(4,5)6/h9-10H2,1-8H3,(H2,21,22,26) |
InChI-Schlüssel |
ZELBZTGVBYAVDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)NC(C)(C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B11820405.png)
![2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile](/img/structure/B11820407.png)
![3-[(4-Methylphenyl)sulfonylamino]benzoate](/img/structure/B11820413.png)


![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B11820452.png)

![[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate](/img/structure/B11820462.png)
![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B11820469.png)
![N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate](/img/structure/B11820495.png)




